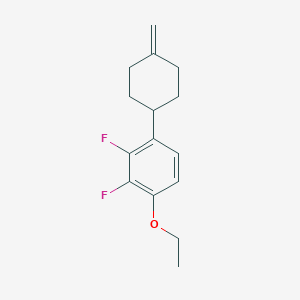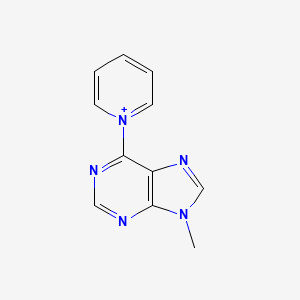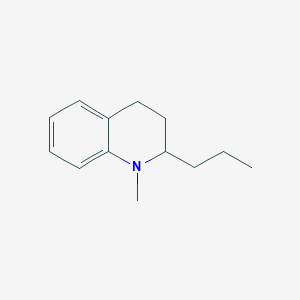
(2S)-2-(cyclohexylamino)-3-sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Cyclohexylamino)-3-mercaptopropionic acid is an organic compound characterized by the presence of a cyclohexylamino group and a mercaptopropionic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cyclohexylamino)-3-mercaptopropionic acid typically involves the reaction of cyclohexylamine with a suitable precursor of mercaptopropionic acid. One common method is the reaction of cyclohexylamine with 3-chloropropionic acid, followed by the introduction of a thiol group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of (S)-2-(Cyclohexylamino)-3-mercaptopropionic acid may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Cyclohexylamino)-3-mercaptopropionic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-(Cyclohexylamino)-3-mercaptopropionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic effects, particularly in the context of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(Cyclohexylamino)-3-mercaptopropionic acid involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-mercaptopropionic acid: Lacks the cyclohexyl group, making it less hydrophobic.
(S)-2-(Cyclohexylamino)-3-hydroxypropionic acid: Contains a hydroxyl group instead of a thiol group.
Uniqueness
(S)-2-(Cyclohexylamino)-3-mercaptopropionic acid is unique due to the presence of both a cyclohexylamino group and a thiol group, which confer distinct chemical reactivity and biological activity. The cyclohexyl group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic targets.
Propriétés
Numéro CAS |
403804-47-7 |
|---|---|
Formule moléculaire |
C9H17NO2S |
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
(2S)-2-(cyclohexylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO2S/c11-9(12)8(6-13)10-7-4-2-1-3-5-7/h7-8,10,13H,1-6H2,(H,11,12)/t8-/m1/s1 |
Clé InChI |
HIXDNSSPKFYZIW-MRVPVSSYSA-N |
SMILES isomérique |
C1CCC(CC1)N[C@H](CS)C(=O)O |
SMILES canonique |
C1CCC(CC1)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


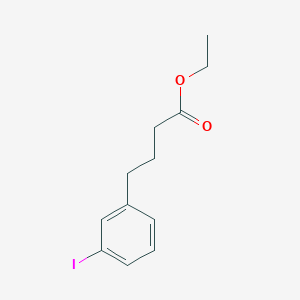
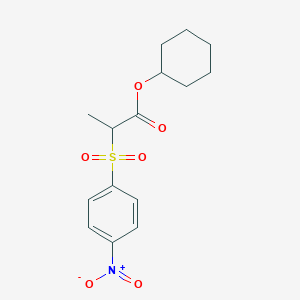
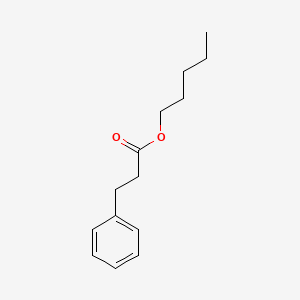
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)

![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
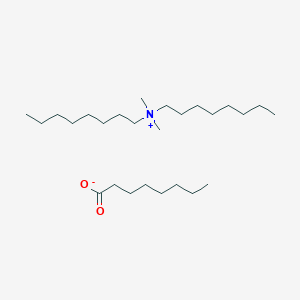
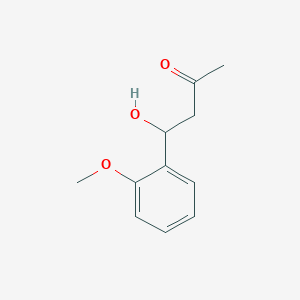
![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)

